molecular formula C7H12N2O B6274789 [1-(propan-2-yl)-1H-imidazol-4-yl]methanol CAS No. 1315060-18-4

[1-(propan-2-yl)-1H-imidazol-4-yl]methanol

Cat. No.: B6274789
CAS No.: 1315060-18-4
M. Wt: 140.2
InChI Key:
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Description

[1-(propan-2-yl)-1H-imidazol-4-yl]methanol: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a hydroxymethyl group attached to the imidazole ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(propan-2-yl)-1H-imidazol-4-yl]methanol typically involves the reaction of imidazole derivatives with appropriate alkylating agents. One common method is the alkylation of imidazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in [1-(propan-2-yl)-1H-imidazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: [1-(propan-2-yl)-1H-imidazol-4-yl]methanol can be used as a ligand in coordination chemistry and catalysis.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: Imidazole derivatives are known to inhibit certain enzymes, making them useful in biochemical research.

Medicine:

    Pharmaceuticals: The compound can be used in the development of drugs with antifungal, antibacterial, or anticancer properties.

Industry:

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [1-(propan-2-yl)-1H-imidazol-4-yl]methanol depends on its specific application. In enzyme inhibition, the imidazole ring can interact with the active site of enzymes, blocking their activity. The hydroxymethyl group may also participate in hydrogen bonding or other interactions with biological targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

    Imidazole: The parent compound without the hydroxymethyl group.

    Histidine: An amino acid containing an imidazole ring.

    Metronidazole: An antibiotic with an imidazole ring.

Uniqueness:

    Hydroxymethyl Group: The presence of the hydroxymethyl group in [1-(propan-2-yl)-1H-imidazol-4-yl]methanol provides unique reactivity and potential for further functionalization.

    Isopropyl Substitution: The isopropyl group enhances the compound’s lipophilicity, potentially improving its biological activity and membrane permeability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1315060-18-4

Molecular Formula

C7H12N2O

Molecular Weight

140.2

Purity

0

Origin of Product

United States

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